molecular formula C21H23F4N3O3 B232809 (S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 146981-04-6

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B232809
CAS No.: 146981-04-6
M. Wt: 441.4 g/mol
InChI Key: YNUWDZOIKHYORM-NSHDSACASA-N
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Description

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinyl group, and a trifluoromethyl group, among others. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , trifluoromethylation reagents , and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions can yield trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .

Scientific Research Applications

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinecarboxylic acids and trifluoromethylated derivatives, such as:

Uniqueness

What sets (S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

146981-04-6

Molecular Formula

C21H23F4N3O3

Molecular Weight

441.4 g/mol

IUPAC Name

1-cyclopropyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C21H23F4N3O3/c1-2-26-8-11-5-6-27(9-11)18-15(22)7-13-17(16(18)21(23,24)25)28(12-3-4-12)10-14(19(13)29)20(30)31/h7,10-12,26H,2-6,8-9H2,1H3,(H,30,31)/t11-/m0/s1

InChI Key

YNUWDZOIKHYORM-NSHDSACASA-N

SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Isomeric SMILES

CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Synonyms

1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6-fluoro-4-oxo-8 -(trifluoromethyl)quinoline-3-carboxylic acid

Origin of Product

United States

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